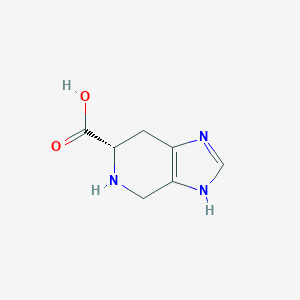

Spinacine

Description

This compound has been reported in Panax ginseng with data available.

structure given in first source; RN from Toxlit 4/88

Structure

3D Structure

Properties

IUPAC Name |

(6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJXOFFQLPCHD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=C1N=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208688 | |

| Record name | Spinacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59981-63-4 | |

| Record name | (6S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59981-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059981634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG040ZE63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Spinacine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacine, systematically known as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring amino acid derivative. It is recognized as a cyclic analogue of the essential amino acid L-histidine. First identified in spinach (Spinacia oleracea) and later in other natural sources such as ginseng (Panax ginseng), this compound is formed through the condensation of L-histidine with formaldehyde.[1][2] Its rigid bicyclic structure makes it a subject of interest in medicinal chemistry and as a chiral building block in organic synthesis. This guide provides a detailed overview of its chemical structure, physicochemical properties, and synthesis.

Chemical Structure and Identification

This compound possesses a core structure consisting of a fused imidazole and piperidine ring system, forming a tetrahydroimidazo[4,5-c]pyridine scaffold. A carboxyl group is attached at the chiral center at position 6 in the (S)-configuration.

-

IUPAC Name : (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

-

Chemical Formula : C₇H₉N₃O₂

-

Canonical SMILES : C1--INVALID-LINK--C(=O)O

-

InChI Key : YCFJXOFFQLPCHD-YFKPBYRVSA-N

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, specific spectroscopic and ionization constants are not widely reported in publicly accessible literature.

| Property | Value | Source(s) |

| Molecular Weight | 167.17 g/mol | N/A |

| CAS Number | 59981-63-4 (L-Spinacine) | N/A |

| Melting Point | 265 °C (for racemic form, CAS 495-77-2) | [3] |

| Boiling Point | 552.2 ± 50.0 °C (Predicted) | [3] |

| ¹H NMR Data | Not available in searched literature | N/A |

| ¹³C NMR Data | Not available in searched literature | N/A |

| pKa | Not available in searched literature | N/A |

| Infrared (IR) Bands | ~1612, 1307, 1250, 730, 530 cm⁻¹ (Characteristic) | [4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or extraction of this compound are not extensively detailed in readily available literature. However, the established chemical principles for its synthesis and general methods for its extraction are outlined below.

Synthesis via Pictet-Spengler Reaction

The primary method for synthesizing this compound is the Pictet-Spengler reaction, a well-established method for forming tetrahydroisoquinoline and related heterocyclic systems.[5]

Reaction Principle: The synthesis involves the condensation of a β-arylethylamine (in this case, the amino acid L-histidine, where the imidazole ring acts as the aryl group) with an aldehyde (formaldehyde). The reaction proceeds through the formation of a Schiff base (iminium ion) intermediate, which then undergoes an intramolecular electrophilic substitution to close the ring, forming the tetrahydroimidazo[4,5-c]pyridine core.

General Methodology (Conceptual):

-

Reactant Preparation: L-histidine is dissolved in an appropriate solvent, typically aqueous or protic.

-

Condensation: Formaldehyde (often as an aqueous solution, formalin) is added to the L-histidine solution. The reaction is typically performed under controlled pH and temperature. The reaction between histidine and formaldehyde has been studied since the 1940s, forming the basis of this synthesis.[6][7]

-

Cyclization: The intermediate iminium ion cyclizes via electrophilic attack of the imine carbon onto the electron-rich imidazole ring.

-

Isolation and Purification: The product, this compound, would be isolated from the reaction mixture. Purification would likely involve techniques such as crystallization or column chromatography to yield the pure compound.

Note: This represents a generalized procedure. Researchers should consult specialized organic synthesis literature for precise conditions, as optimal yields and stereochemical control depend heavily on specific reaction parameters which are not publicly detailed.

Extraction from Natural Sources (General Procedure)

This compound can be isolated from its natural sources, such as spinach leaves. As a polar, water-soluble amino acid derivative, a general extraction protocol would involve the following steps.

General Methodology (Conceptual):

-

Sample Preparation: Fresh spinach leaves (Spinacia oleracea) are harvested, washed, and homogenized using a blender to rupture cell walls. Lyophilization (freeze-drying) of the leaves to a fine powder is a common starting point to remove water and improve extraction efficiency.

-

Solvent Extraction: The powdered leaf material is extracted with a polar solvent. Given this compound's nature, an aqueous or hydroalcoholic solvent (e.g., 70% ethanol) would be effective.[6] The mixture is agitated for a prolonged period (e.g., 24-48 hours) to allow the soluble compounds to leach into the solvent.

-

Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting extract is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the extraction solvent, yielding a crude extract.

-

Purification: The crude extract, containing a complex mixture of metabolites, requires further purification. This would typically involve multiple chromatographic steps. Techniques such as ion-exchange chromatography are well-suited for separating amino acids and related compounds based on their charge, followed by reversed-phase high-performance liquid chromatography (HPLC) for final purification.

Logical Relationships and Workflows

Synthetic Pathway of this compound

The synthesis of this compound from L-histidine and formaldehyde via the Pictet-Spengler reaction is a key logical pathway defining its chemical origin. The following diagram illustrates this workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound as the principal reaction product of gamma-casein with formaldehyde in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Purification and Characterization of [beta]-cystathionase from Spinach - Augustus Lee Staton - Google Books [books.google.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. The reaction between histidine and formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spinacine Biosynthesis Pathway in Spinacia oleracea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacine, a rare imidazopyrimidine found in Spinacia oleracea (spinach), belongs to a class of heterocyclic compounds with significant pharmacological potential. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel enzymatic targets. This technical guide synthesizes the current understanding of related metabolic pathways to propose a putative biosynthetic route for this compound in spinach. It further outlines detailed experimental protocols for the elucidation and validation of this pathway, and presents a framework for the systematic collection of quantitative data.

Proposed this compound Biosynthesis Pathway

Direct experimental evidence for the complete this compound biosynthesis pathway in Spinacia oleracea is not yet fully elucidated. However, based on the chemical structure of this compound (4-carboxy-1H-imidazo[4,5-c]pyridin-5(6H)-one) and known metabolic pathways in plants, a plausible biosynthetic route can be proposed. This pathway likely originates from the convergence of purine and histidine metabolism.

The proposed pathway initiates with precursors from the well-established purine biosynthesis and histidine metabolic pathways. The imidazole ring of this compound is hypothesized to derive from the imidazole ring of histidine. The pyrimidine component is likely derived from the purine metabolic pathway, specifically from intermediates such as inosine monophosphate (IMP) or adenosine monophosphate (AMP).

Key Proposed Steps:

-

Histidine Decarboxylation: The pathway is likely initiated by the decarboxylation of L-histidine to produce histamine, a reaction catalyzed by histidine decarboxylase.

-

Oxidative Deamination of Histamine: Histamine may then undergo oxidative deamination to yield imidazole-4-acetaldehyde.

-

Condensation with a Purine-Derived Moiety: Imidazole-4-acetaldehyde is proposed to condense with a reactive intermediate derived from the purine pathway. A potential candidate for this intermediate is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), or a related compound, which can provide the necessary atoms to form the pyrimidine ring.

-

Cyclization and Subsequent Modifications: A series of cyclization, dehydration, and oxidation reactions would then lead to the formation of the fused imidazopyrimidine core structure of this compound.

The following diagram illustrates this proposed pathway:

Quantitative Data Summary

To date, there is a lack of specific quantitative data for the this compound biosynthesis pathway. The following table provides a template for organizing such data as it becomes available through experimental investigation. This structured format will facilitate the comparison of enzyme kinetics, substrate and product concentrations, and metabolic flux under different conditions.

| Enzyme/Metabolite | Parameter | Value | Units | Experimental Condition | Reference |

| Illustrative Data | |||||

| Histidine Decarboxylase | Km (for L-Histidine) | e.g., 0.5 | mM | Spinach leaf extract, pH 6.5 | [Future Study] |

| Vmax | e.g., 100 | nmol/min/mg protein | Spinach leaf extract, pH 6.5 | [Future Study] | |

| L-Histidine | Concentration | e.g., 50 | µg/g FW | 4-week-old spinach leaves | [Future Study] |

| Histamine | Concentration | e.g., 5 | µg/g FW | 4-week-old spinach leaves | [Future Study] |

| This compound | Concentration | e.g., 2 | µg/g FW | 4-week-old spinach leaves | [Future Study] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a multi-faceted approach combining metabolomics, isotope tracing, and classical biochemical enzyme assays.

Metabolite Profiling and Identification

Objective: To identify and quantify this compound and its putative precursors in Spinacia oleracea tissues.

Methodology:

-

Sample Preparation:

-

Harvest fresh spinach leaf tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a pre-chilled mortar and pestle.

-

Extract metabolites with 1 mL of 80% methanol containing an internal standard (e.g., 13C-labeled this compound, if available, or a structurally similar compound).

-

Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm PTFE filter.

-

-

LC-MS/MS Analysis:

-

Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (Illustrative):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its precursors. MRM transitions should be optimized using authentic standards.

-

-

The following diagram outlines the experimental workflow for metabolite profiling:

Isotope Labeling Studies

Objective: To trace the incorporation of labeled precursors into this compound, thereby confirming the proposed biosynthetic links.

Methodology:

-

Labeling Experiment:

-

Grow spinach plants hydroponically or in sterile culture.

-

Introduce a stable isotope-labeled precursor into the growth medium. For example, use 13C- or 15N-labeled L-histidine or a labeled purine precursor.

-

Incubate the plants for a defined period (e.g., 24, 48, 72 hours).

-

Harvest and process the plant tissue as described in the metabolite profiling protocol.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracts using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect the mass shift in this compound and its intermediates due to the incorporation of the stable isotope.

-

The pattern of isotope incorporation will provide strong evidence for the metabolic connections between the precursor and the final product.

-

Enzyme Assays

Objective: To identify and characterize the enzymes responsible for the key steps in the proposed pathway.

Methodology (Example: Histidine Decarboxylase Assay):

-

Crude Enzyme Extraction:

-

Homogenize fresh spinach leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Activity Assay:

-

The reaction mixture (total volume 200 µL) will contain:

-

100 mM phosphate buffer (pH 6.5)

-

1 mM pyridoxal-5'-phosphate (PLP)

-

Varying concentrations of L-histidine (substrate)

-

Crude enzyme extract (e.g., 50 µg of protein)

-

-

Incubate the reaction at 30°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Quantify the product (histamine) using HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and fluorescence detection, or by LC-MS/MS.

-

-

Enzyme Kinetics:

-

Determine the Km and Vmax values by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

The logical relationship for confirming an enzyme's role in the pathway is depicted below:

Conclusion and Future Directions

The proposed this compound biosynthesis pathway provides a solid foundation for future research. The immediate next steps should focus on sensitive and specific detection of this compound and its putative precursors in spinach extracts. Subsequent isotope labeling studies will be critical in validating the proposed metabolic links. Ultimately, the identification and characterization of the enzymes involved will not only confirm the pathway but also open avenues for biotechnological applications, including the heterologous production of this compound and related compounds for pharmacological screening and development. The methodologies outlined in this guide provide a comprehensive roadmap for achieving these research goals.

Unraveling Spinacine: An In-depth Technical Guide on its Proteomic Mechanism of Action

A comprehensive exploration of the molecular interactions and cellular signaling pathways influenced by spinacine remains a nascent field of scientific inquiry. At present, publicly accessible research databases and peer-reviewed literature do not contain specific studies detailing the mechanism of action of this compound within the context of proteomics research. This guide addresses the current landscape of available information and outlines a prospective framework for future investigation.

While this compound has been identified as a constituent of plants such as spinach (Spinacia oleracea) and ginseng (Panax ginseng), its specific biological functions and molecular targets are not well-defined in the scientific literature.[1] Proteomics, the large-scale study of proteins, offers a powerful lens through which to elucidate the mechanism of action of novel compounds. However, the application of proteomic techniques to understand this compound's effects has not yet been documented in published research.

This technical guide, therefore, serves as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering the study of this compound's bioactivity. In the absence of direct experimental data on this compound, this document will leverage established principles of proteomics to propose a roadmap for its investigation.

Prospective Experimental Protocols for Elucidating this compound's Mechanism of Action

To investigate the proteomic impact of this compound, a series of well-established experimental protocols can be adapted. The following methodologies provide a robust framework for identifying protein targets, characterizing signaling pathway modulation, and quantifying changes in the proteome upon this compound treatment.

Target Identification using Chemical Proteomics

A primary step in understanding a compound's mechanism of action is to identify its direct binding partners. Affinity-based chemical proteomics approaches are ideally suited for this purpose.

Experimental Protocol: this compound-Affinity Chromatography Coupled with Mass Spectrometry

-

Immobilization of this compound: Synthesize a this compound analog containing a reactive group (e.g., an alkyne or azide for click chemistry, or an amine for NHS-ester coupling) that allows for its covalent attachment to a solid support, such as agarose or magnetic beads.

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line or primary cells) and prepare a native cell lysate by mechanical or detergent-based lysis.

-

Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins. Include appropriate controls, such as beads without this compound or a competition experiment with an excess of free this compound.

-

Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with free this compound.

-

Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the control samples.

Global Proteome and Phosphoproteome Profiling

To understand the broader cellular response to this compound, quantitative proteomics can be employed to measure changes in protein abundance and post-translational modifications, such as phosphorylation, which is a key event in signal transduction.

Experimental Protocol: Quantitative Mass Spectrometry-Based Proteomics

-

Cell Treatment: Treat the chosen cell line with this compound at various concentrations and time points. Include a vehicle-treated control group.

-

Protein Extraction and Digestion: Harvest the cells, extract the total protein, and perform in-solution tryptic digestion.

-

Isobaric Labeling (e.g., TMT or iTRAQ): Label the resulting peptide mixtures from each condition with different isobaric tags. This allows for the multiplexed quantification of proteins from multiple samples in a single LC-MS/MS analysis.

-

(Optional) Phosphopeptide Enrichment: For phosphoproteomics, enrich for phosphorylated peptides from the labeled peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the labeled peptides (or enriched phosphopeptides) using a high-resolution mass spectrometer.

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins (or phosphopeptides). Perform statistical analysis to identify proteins and phosphorylation sites that are significantly altered in response to this compound treatment.

Prospective Visualization of this compound-Modulated Signaling Pathways

Based on the data obtained from the proposed proteomics experiments, signaling pathways affected by this compound can be visualized. For instance, if phosphoproteomics data reveals the activation or inhibition of specific kinases, a signaling pathway diagram can be constructed.

Below is a hypothetical example of a DOT script to visualize a potential signaling pathway that could be modulated by this compound, based on common cellular signaling cascades.

Caption: Hypothetical this compound Signaling Cascade.

Quantitative Data Summary (Prospective)

Following the execution of the proposed quantitative proteomics experiments, the resulting data on differentially expressed proteins or phosphosites would be summarized in tables for clear comparison.

Table 1: Hypothetical Differentially Abundant Proteins in Response to this compound Treatment

| Protein ID | Gene Name | Fold Change | p-value | Function |

| P12345 | GENE1 | 2.5 | 0.001 | Apoptosis |

| Q67890 | GENE2 | -3.1 | 0.005 | Cell Cycle |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical Differentially Regulated Phosphorylation Sites in Response to this compound Treatment

| Protein | Phosphosite | Fold Change | p-value | Kinase Motif |

| Kinase_A | S123 | 4.2 | 0.0005 | PKA |

| Substrate_B | T456 | -2.8 | 0.01 | MAPK |

| ... | ... | ... | ... | ... |

Conclusion and Future Directions

The study of this compound's mechanism of action through proteomics is an untapped area with significant potential for discovering novel biological activities and therapeutic applications. The experimental framework outlined in this guide provides a clear path forward for researchers to begin to unravel the molecular intricacies of this natural compound. By identifying its direct protein targets and mapping its influence on cellular signaling networks, the scientific community can begin to build a comprehensive understanding of this compound's role in biology and its potential as a lead compound for drug development. Future research should focus on validating the findings from these initial proteomics screens through orthogonal methods, such as western blotting, enzymatic assays, and cellular functional assays, to solidify our understanding of this compound's mechanism of action.

References

An In-depth Technical Guide on the Biological Functions of Spinacine as an Endogenous Metabolite

To our valued researchers, scientists, and drug development professionals,

This technical guide aims to provide a comprehensive overview of the biological functions of spinacine as an endogenous metabolite. However, a thorough review of the current scientific literature reveals a significant scarcity of research specifically dedicated to the endogenous roles of this compound. While its existence as a chemical entity is documented, its metabolic pathways, signaling interactions, and physiological functions within biological systems remain largely unexplored.

This document will present the limited information available and, in light of the knowledge gaps, will also provide a broader context on the methodologies used to characterize novel endogenous metabolites. This approach is intended to equip researchers with the foundational knowledge and tools to potentially investigate this compound or other uncharacterized metabolites.

Introduction to this compound

This compound, chemically known as (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, is classified as an alpha-amino acid.[1] Its structure is a derivative of pyridine carboxylic acid.[2] While its presence has been identified, and it is available for research purposes[2], publications detailing its biological functions as an endogenous metabolite are exceptionally rare. A toxicity study was conducted on this compound hydrochloride as it was identified as a reaction product in Grana Padano cheese when formaldehyde was used as a preservative. The study in rats concluded a no-effect dose level at 300 mg/kg body weight/day, indicating low oral toxicity in this context, but this does not provide insight into its natural physiological roles.[3]

Characterizing the Biological Functions of a Novel Endogenous Metabolite: A Methodological Framework

Given the absence of specific data for this compound, this section outlines a generalized experimental workflow for elucidating the biological functions of a newly identified or under-characterized endogenous metabolite.

Quantification in Biological Matrices

The first step in understanding the function of an endogenous metabolite is to determine its concentration in various tissues and biofluids. This can provide clues about its site of action and potential physiological relevance.

Experimental Protocol: Quantification of an Endogenous Metabolite using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a suitable liquid chromatography column (e.g., a reversed-phase C18 column) to separate the analyte from other matrix components. A gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.

-

Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using a surrogate matrix (a matrix devoid of the endogenous analyte) or by the standard addition method in the authentic matrix.[4][5][6]

-

Calculate the concentration of the analyte in the biological samples by interpolating their response ratios (analyte peak area / internal standard peak area) against the calibration curve.

-

Table 1: Hypothetical Quantitative Data for a Novel Metabolite

| Tissue/Biofluid | Concentration Range (µM) |

| Brain | 5 - 15 |

| Liver | 1 - 5 |

| Plasma | 0.1 - 1 |

| Kidney | 2 - 8 |

| Skeletal Muscle | 0.5 - 2 |

This table is for illustrative purposes and does not represent actual data for this compound.

Elucidating Biosynthesis and Metabolic Pathways

Identifying the metabolic origin and fate of a metabolite is crucial to understanding its regulation and function.

Experimental Workflow for Metabolic Pathway Elucidation

Caption: Workflow for elucidating metabolic pathways using stable isotope tracing.

Investigating Signaling and Receptor Interactions

Many endogenous metabolites exert their effects by interacting with specific receptors or modulating signaling pathways.

Experimental Protocol: Receptor Binding Assay

-

Membrane Preparation:

-

Isolate cell membranes from a cell line or tissue expressing the receptor of interest.

-

Resuspend the membranes in a binding buffer.

-

-

Binding Reaction:

-

Incubate the membrane preparation with a radiolabeled or fluorescently tagged version of the metabolite (the ligand) at various concentrations.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.

-

-

Separation and Detection:

-

Separate the bound from the free ligand, typically by rapid filtration through a glass fiber filter.

-

Quantify the amount of bound ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the saturation binding curve.

-

Signaling Pathway Analysis

If a metabolite is found to bind to a receptor, downstream signaling events can be investigated using techniques such as Western blotting to detect the phosphorylation of key signaling proteins (e.g., Akt, ERK, CREB) or by using reporter gene assays to measure the activation of specific transcription factors.

Caption: A generic G-protein coupled receptor signaling pathway.

Future Directions for this compound Research

The field is wide open for the investigation of this compound's endogenous functions. Future research could focus on:

-

Systematic Quantification: Measuring this compound levels in a wide range of mammalian tissues and fluids to identify potential sites of synthesis and action.

-

Metabolic Pathway Analysis: Utilizing stable isotope-labeled precursors (e.g., labeled histidine or arginine, given its imidazole ring) to trace its biosynthesis and degradation pathways.

-

Receptor Screening: Employing high-throughput screening methods to identify potential protein targets, such as receptors or enzymes, with which this compound may interact.

-

Functional Studies: Using in vitro cell-based assays and in vivo animal models to explore the physiological effects of this compound, guided by any identified targets or pathways.

Conclusion

While a comprehensive technical guide on the established biological functions of this compound as an endogenous metabolite cannot be compiled at this time due to a lack of published research, the potential for discovery is immense. The methodologies and frameworks presented here offer a roadmap for researchers to begin to unravel the mysteries of this and other uncharacterized metabolites. As our understanding of the metabolome continues to expand, it is likely that molecules like this compound will emerge from obscurity to reveal novel biological roles and potential therapeutic applications.

References

- 1. (6S)-4,5,6,7-Tetrahydro-3H-imidazo(4,5-c)pyridine-6-carboxylic acid | C7H9N3O2 | CID 162899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Evaluation of the oral toxicity of this compound hydrochloride in a 13-week study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

An In-depth Technical Guide to the Spectroscopic Properties and Analysis of Spinacine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinacine, chemically known as 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid, is a naturally occurring amino acid found in sources such as spinach and ginseng.[1] Its unique heterocyclic structure, featuring an imidazole ring fused to a tetrahydropyridine core, has garnered interest within the scientific community, particularly in the field of neuropharmacology.[2] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of analytical methods crucial for quality control and further research. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols, data tables for easy reference, and graphical representations of analytical workflows and a putative signaling pathway are presented to facilitate its study and application in research and drug development.

Spectroscopic Properties of this compound

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following sections detail the characteristic data obtained from various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by vibrations of its imidazopyridine skeleton. Key absorption bands are observed at approximately 1612, 1307, 1250, 730, and 530 cm⁻¹.[3] The presence of these bands can confirm the existence of the imidazopyridine core in a sample.[3] Additional characteristic bands for the carboxylic acid and amine functional groups are also expected.

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| Imidazopyridine Ring | 1612 |

| Imidazopyridine Ring | 1307 |

| Imidazopyridine Ring | 1250 |

| Imidazopyridine Ring | 730 |

| Imidazopyridine Ring | 530 |

| Table 1: Characteristic Infrared Absorption Bands for the Imidazopyridine Skeleton of this compound.[3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is influenced by the electronic transitions within the imidazole ring. While specific experimental data for this compound is not extensively published, theoretical studies and data from related imidazole compounds suggest that the UV-Vis absorption spectra of this compound dissolved in solvents like ethanol, methanol, and DMSO would be recorded in the 200-800 nm range.[3] For comparison, imidazole itself exhibits a characteristic absorption peak around 209 nm.[3]

| Solvent | Expected λmax (nm) |

| Ethanol | ~200-300 |

| Methanol | ~200-300 |

| DMSO | ~200-300 |

| Table 2: Expected UV-Vis Absorption Maxima for this compound in Various Solvents.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of this compound Methyl Ester (in DMSO-d₆, 300 MHz): [4]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.04 | s | - |

| H-6 | 4.70 | dd | 9.7, 5.5 |

| H-4 | 4.33 | d | 7.6 |

| OCH₃ | 3.82 | s | - |

| H-7a | 3.30 | dd | 16.3, 5.3 |

| H-7b | 3.20 - 3.13 | m | - |

| Table 3: ¹H NMR Data for this compound Methyl Ester.[4] |

¹³C NMR:

Detailed ¹³C NMR data for this compound is not widely reported. However, based on the structure, characteristic chemical shifts for the carboxylic acid, the imidazole ring carbons, and the aliphatic carbons of the tetrahydropyridine ring are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The molecular weight of this compound is 167.17 g/mol .[2]

ESI-MS of this compound Methyl Ester: [4]

| Ion | m/z |

| [M+H]⁺ | 182.09 |

| Table 4: ESI-MS Data for this compound Methyl Ester.[4] |

The fragmentation pattern in MS/MS would likely involve the loss of the carboxylic acid group (as CO₂), and subsequent fragmentation of the heterocyclic ring system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, accumulating a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.

-

Data Processing: Perform a background correction using a spectrum of an empty KBr pellet.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in solution.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). Prepare a series of dilutions to determine a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent to be used as a reference. Fill a second quartz cuvette with the this compound solution.

-

Spectral Scan: Scan the sample from 800 nm to 200 nm.[3]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, if not already present in the solvent.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans for adequate signal-to-noise. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate. A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates, gas-phase ions ([M+H]⁺) are formed and enter the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum in full scan mode to determine the mass-to-charge ratio (m/z) of the molecular ion. For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for the spectroscopic analysis of this compound.

Putative Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been elucidated, its structural similarity to other neuroactive compounds and its investigation in neuropharmacology suggest it may interact with neurotransmitter systems.[2] The following diagram illustrates a hypothetical signaling cascade involving a G-protein coupled receptor (GPCR), a common target for such molecules, leading to the modulation of ion channel activity. This represents a plausible mechanism through which this compound could exert its biological effects.

Caption: Hypothetical GPCR signaling pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The tabulated data and detailed protocols for IR, UV-Vis, NMR, and MS serve as a valuable resource for researchers. The provided workflows and the hypothetical signaling pathway offer a framework for further investigation into the analysis and biological activity of this intriguing natural product. Further research is warranted to fully elucidate the complete NMR spectral assignments and to confirm the specific biological targets and signaling pathways modulated by this compound.

References

An In-Depth Technical Guide to Spinacine (CAS Number: 59981-63-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinacine, with the CAS number 59981-63-4, is a naturally occurring heterocyclic amino acid. Its chemical name is L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid.[1] Found in sources such as spinach (Spinacia oleracea) and Panax ginseng, this compound has garnered interest in the scientific community for its biological activities, particularly its role as an inhibitor of γ-aminobutyric acid (GABA) uptake.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and analytical methods related to this compound, intended for researchers and professionals in drug development and proteomics.

Chemical and Physical Properties

This compound is a small molecule with a defined chemical structure and distinct physical properties. A summary of its key identifiers and properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 59981-63-4 | [1] |

| IUPAC Name | (6S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | [3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1][3] |

| Canonical SMILES | C1--INVALID-LINK--C(=O)O | [3] |

| InChI Key | YCFJXOFFQLPCHD-YFKPBYRVSA-N | [3][4] |

| Appearance | Solid (form may vary) | |

| Solubility | Information not widely available, likely soluble in aqueous solutions. | |

| Melting Point | Not available. | [5] |

| Boiling Point | Not available. | [5] |

Synthesis

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A prominent method is the Pictet-Spengler reaction .[3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or, in the case of this compound's precursor, a tetrahydro-β-carboline ring system.

General Pictet-Spengler Reaction Workflow

The synthesis of this compound via the Pictet-Spengler reaction generally follows these steps:

-

Starting Materials: The reaction typically starts with L-histidine or a derivative thereof.

-

Condensation: The amino group of the histidine derivative reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base.

-

Cyclization: Under acidic conditions, the imidazole ring of the histidine moiety attacks the imine carbon, leading to the formation of the tetrahydropyridine ring.

-

Purification: The final product, this compound, is then purified using standard chromatographic techniques.

Below is a conceptual workflow of the Pictet-Spengler reaction for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of GABA uptake .[2] GABA is the main inhibitory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is mediated by GABA transporters (GATs). By inhibiting these transporters, this compound can increase the extracellular concentration of GABA, thereby potentiating GABAergic neurotransmission.

Interaction with GABA Transporters

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. While the specific inhibitory profile of this compound against each of these subtypes is not extensively detailed in the available literature, its action as a GABA uptake inhibitor suggests an interaction with one or more of these transporter proteins.

Downstream Signaling Pathway of GABA Uptake Inhibition

The inhibition of GABA reuptake by this compound leads to an accumulation of GABA in the synaptic cleft. This elevated GABA concentration enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B receptors), resulting in prolonged inhibitory postsynaptic potentials (IPSPs). This mechanism is central to the physiological effects of many anticonvulsant and anxiolytic drugs.

The signaling pathway initiated by GABA receptor activation is well-characterized:

-

GABA-A Receptors: These are ligand-gated ion channels. Upon GABA binding, they open and allow the influx of chloride ions (Cl⁻) into the postsynaptic neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential.

-

GABA-B Receptors: These are G-protein coupled receptors. Their activation leads to the opening of potassium channels (K⁺), causing an efflux of K⁺ and hyperpolarization. They also inhibit adenylyl cyclase and reduce calcium influx (Ca²⁺) at the presynaptic terminal, which further suppresses neurotransmitter release.

The following diagram illustrates the general signaling pathway affected by the inhibition of GABA uptake.

Experimental Protocols

In Vitro GABA Uptake Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on GABA uptake in a cellular or synaptosomal model.

Objective: To determine the IC₅₀ value of this compound for the inhibition of GABA uptake.

Materials:

-

Cell line expressing a specific GABA transporter (e.g., HEK293-GAT1) or synaptosomes prepared from brain tissue.

-

This compound stock solution.

-

Radiolabeled GABA (e.g., [³H]GABA).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Scintillation cocktail and a scintillation counter.

-

Known GABA uptake inhibitor as a positive control (e.g., Tiagabine).

Procedure:

-

Cell/Synaptosome Preparation: Culture and prepare the cells or synaptosomes according to standard protocols.

-

Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound (or control compounds) for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer.

-

Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of GABA uptake against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The following diagram outlines the workflow for a typical in vitro GABA uptake inhibition assay.

References

- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory co-transmission from midbrain dopamine neurons relies on presynaptic GABA uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in GABA transporters in the rat hippocampus after kainate-induced neuronal injury: decrease in GAT-1 and GAT-3 but upregulation of betaine/GABA transporter BGT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Modeling of Ligand-Receptor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of modern drug discovery, in-silico methodologies have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] These computational techniques allow for the simulation and prediction of ligand-receptor interactions, providing profound insights into binding mechanisms and affinities before embarking on resource-intensive experimental studies.[2][3] This guide provides a comprehensive overview of the core principles and workflows involved in the in-silico modeling of a hypothetical ligand, "Spinacine," binding to a target receptor, offering a foundational framework for researchers in the field.

The process of computer-aided drug design (CADD) can be broadly categorized into structure-based and ligand-based approaches.[1] This guide will focus on a structure-based workflow, assuming the three-dimensional structure of the target receptor is known or can be modeled.

The In-Silico Drug Discovery Workflow

The computational pipeline for investigating ligand-receptor binding typically involves a series of sequential steps, from initial target preparation to the final analysis of binding interactions. This workflow is designed to systematically filter and analyze potential drug candidates to identify those with the highest likelihood of desired biological activity.

Receptor and Ligand Preparation

2.1. Target Receptor Preparation

The initial step in structure-based drug design is the preparation of the target receptor's 3D structure.[4] High-quality crystal structures are typically obtained from the Protein Data Bank (PDB).

Protocol for Receptor Preparation:

-

Obtain Receptor Structure: Download the PDB file of the target receptor. For this guide, we will consider a G-protein coupled receptor (GPCR) as a representative example.

-

Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[4]

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.

-

Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[4]

2.2. Ligand Preparation

The ligand of interest, in this case, "this compound," must also be prepared for docking.

Protocol for Ligand Preparation:

-

Generate 3D Structure: If a 3D structure is not available, it can be generated from a 2D representation (e.g., SMILES string) using software like Open Babel.

-

Generate Conformers: Explore the conformational space of the ligand to generate a set of low-energy conformers.

-

Assign Partial Charges: Assign partial atomic charges to the ligand atoms using a suitable force field.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[5] This method is instrumental in virtual screening, where large libraries of compounds are docked to a target to identify potential hits.[6][7][8]

Protocol for Molecular Docking:

-

Define the Binding Site: Identify the binding pocket on the receptor. This can be determined from the position of a co-crystallized ligand or through binding site prediction algorithms.

-

Grid Generation: A grid box is generated around the defined binding site to define the search space for the docking algorithm.[9]

-

Run Docking Simulation: The prepared ligand is then docked into the receptor's binding site using a docking program such as AutoDock Vina.[8] The program will generate multiple binding poses for the ligand.

-

Analyze Docking Results: The generated poses are ranked based on a scoring function that estimates the binding affinity.[5] The pose with the best score is typically selected for further analysis.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[10] MD simulations are crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.[11][12]

Protocol for MD Simulation of a Protein-Ligand Complex:

-

System Setup: The docked protein-ligand complex is placed in a simulation box, which is then filled with a chosen water model and ions to mimic physiological conditions.[13][14]

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A production MD simulation is run for a duration typically in the nanosecond to microsecond range.[10]

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket, root-mean-square deviation (RMSD), and specific intermolecular interactions.

Data Presentation: Quantitative Analysis

The results from in-silico modeling are quantitative and should be summarized for clear interpretation and comparison.

Table 1: Molecular Docking and Binding Energy Results for this compound

| Ligand | Receptor Target | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| This compound | GPCR-X | -9.5 | -10.2 | Tyr112, Phe256, Asn312 |

| Control 1 | GPCR-X | -8.2 | -8.9 | Tyr112, Ser115 |

| Control 2 | GPCR-X | -6.1 | -6.5 | Phe256 |

Table 2: Experimental Validation Data

| Compound | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) |

| This compound | Radioligand Binding | 15 | 7.2 | 10.5 | 1250 |

| This compound | Enzyme Inhibition | 25 | - | - | - |

| Control 1 | Radioligand Binding | 150 | 75 | 110 | 1300 |

| Control 2 | Radioligand Binding | 2500 | 1250 | 1800 | 1100 |

Experimental Protocols for Validation

In-silico predictions must be validated through experimental assays.[15]

6.1. Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors, as well as the inhibitory constant (Ki) of a test compound.[16][17][18]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Incubation: Incubate the membranes with a radiolabeled ligand and varying concentrations of the unlabeled test compound ("this compound").

-

Separation: Separate the bound from free radioligand by filtration.[19]

-

Quantification: Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the data to determine IC50, Ki, and Kd values.[15]

6.2. Enzyme Inhibition Assay

If the target receptor is an enzyme, an inhibition assay is performed to measure the compound's ability to block enzyme activity.[20][21]

Protocol:

-

Prepare Solutions: Prepare a buffer solution, the enzyme, the substrate, and the inhibitor ("this compound") at various concentrations.[20]

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor.

-

Initiate Reaction: Add the substrate to start the enzymatic reaction.

-

Monitor Reaction: Monitor the rate of product formation over time, typically using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[22]

6.3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions, including association (kon) and dissociation (koff) rates.[23][24][25]

Protocol:

-

Immobilization: Immobilize the receptor onto a sensor chip.

-

Analyte Injection: Inject the ligand ("this compound") at various concentrations over the sensor surface.

-

Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand.[24]

-

Data Analysis: Analyze the sensorgrams to determine the kon, koff, and Kd values.[26][27]

Visualization of Pathways and Workflows

7.1. GPCR Signaling Pathway

GPCRs constitute a large family of transmembrane receptors that play a crucial role in signal transduction.[28][29][30]

7.2. Ligand Binding Assay Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

The integration of in-silico modeling into the drug discovery pipeline offers a powerful and efficient strategy for the identification and characterization of novel therapeutic candidates. By combining computational techniques such as molecular docking and molecular dynamics with experimental validation, researchers can gain a detailed understanding of ligand-receptor interactions, ultimately guiding the development of more potent and selective drugs. This guide provides a foundational workflow that can be adapted and expanded upon for the study of specific ligand-receptor systems.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. sites.ualberta.ca [sites.ualberta.ca]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. web.vscht.cz [web.vscht.cz]

- 7. Virtual Screening - Omics tutorials [omicstutorials.com]

- 8. bioinformaticsreview.com [bioinformaticsreview.com]

- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 10. benchchem.com [benchchem.com]

- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 12. Protein-Ligand Complex [mdtutorials.com]

- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. mdpi.com [mdpi.com]

- 26. bioradiations.com [bioradiations.com]

- 27. nicoyalife.com [nicoyalife.com]

- 28. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 29. bio.libretexts.org [bio.libretexts.org]

- 30. creative-diagnostics.com [creative-diagnostics.com]

Spinacine: A Comprehensive Review of its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinacine, a naturally occurring cyclic amino acid analog of histidine, is emerging as a promising therapeutic agent, particularly in the context of human papillomavirus (HPV)-positive cancers. Extensive preclinical research highlights its ability to inhibit the HPV E6 oncoprotein, a key driver of tumorigenesis in cervical, head and neck, and other HPV-associated malignancies. By neutralizing E6, this compound effectively restores the tumor suppressor functions of p53 and reactivates apoptotic pathways, rendering cancer cells significantly more susceptible to conventional therapies such as cisplatin and TNF-related apoptosis-inducing ligand (TRAIL). This technical guide synthesizes the current body of evidence on the therapeutic potential of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to inform further research and drug development efforts.

Introduction

Human papillomavirus (HPV) infection is a major cause of several types of cancer, with the viral oncoprotein E6 playing a central role in cellular transformation and tumor progression. E6 targets and promotes the degradation of the tumor suppressor protein p53 and inhibits the activity of pro-apoptotic proteins like caspase 8. The discovery of molecules that can effectively inhibit E6 represents a significant advancement in the development of targeted therapies for HPV-positive cancers. This compound, a compound found in sources such as Panax ginseng, has been identified as a potent inhibitor of the HPV16 E6 oncoprotein[1][2]. This review provides an in-depth analysis of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical efficacy, and the experimental basis for these findings.

Mechanism of Action: E6 Inhibition and Restoration of Apoptotic Pathways

This compound's primary anticancer activity stems from its ability to directly interfere with the functions of the HPV E6 oncoprotein. In HPV-positive cancer cells, E6 binds to the cellular ubiquitin ligase E6AP, forming a complex that targets p53 for proteasomal degradation. E6 also directly binds to and inhibits pro-caspase 8, a critical initiator of the extrinsic apoptotic pathway.

This compound has been shown to disrupt the interaction between E6 and both E6AP and caspase 8[2]. This inhibitory action leads to two key downstream effects:

-

Stabilization of p53: By preventing E6-mediated degradation, this compound allows for the accumulation and reactivation of p53. Restored p53 function leads to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis, such as p21[3].

-

Reactivation of the Extrinsic Apoptotic Pathway: By blocking the E6-caspase 8 interaction, this compound liberates pro-caspase 8, allowing it to be activated in response to pro-apoptotic signals like TRAIL. Activated caspase 8 then initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase 3 and 7, and subsequent apoptosis[1][4].

The following diagram illustrates the proposed signaling pathway of this compound in HPV-positive cancer cells.

Preclinical Efficacy: In Vitro Studies

In vitro studies have consistently demonstrated the potential of this compound to inhibit the growth of HPV-positive cancer cells and to sensitize them to conventional anticancer agents.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound.

| Cell Line | Cancer Type | Treatment | Concentration (µM) | Effect | Reference |

| SiHa | Cervical Cancer (HPV16+) | This compound | 50 | Increased sensitivity to TRAIL-induced apoptosis. | [4] |

| SiHa | Cervical Cancer (HPV16+) | This compound | 50 | Increased sensitivity to cisplatin and doxorubicin. | [4] |

| SiHa | Cervical Cancer (HPV16+) | This compound | 50 - 200 | Increase in caspase 8 levels. | [1] |

| HPV+ HNSCC cells | Head and Neck Squamous Cell Carcinoma | This compound | 0 - 100 | Sensitization to TRAIL-induced cell death. | [5] |

Experimental Protocols

E6/Caspase 8 Binding Assay (AlphaScreen)

This assay is designed to identify and characterize inhibitors of the HPV16 E6 and pro-caspase 8 interaction.

Materials:

-

Glutathione-coated donor beads and streptavidin-coated acceptor beads (PerkinElmer)

-

Recombinant GST-tagged HPV16 E6 protein

-

Recombinant His-tagged pro-caspase 8 protein

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound or other test compounds

-

384-well microplates

Procedure:

-

Prepare a mixture of GST-E6 and His-caspase 8 in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate.

-

Add the protein mixture to the wells.

-

Incubate for 1 hour at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add glutathione-coated donor beads and incubate in the dark for 1 hour.

-

Add streptavidin-coated acceptor beads and incubate in the dark for another hour.

-

Read the plate on an AlphaScreen-compatible plate reader. A decrease in the signal indicates inhibition of the E6-caspase 8 interaction.

Cell Viability and Apoptosis Assays

These assays are used to assess the effect of this compound, alone or in combination with other agents, on cancer cell viability and the induction of apoptosis.

Cell Culture:

-

HPV-positive (e.g., SiHa, CaSki) and HPV-negative (e.g., C33A) cervical cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with this compound, cisplatin, TRAIL, or a combination of these agents for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caspase 3/7 Activity Assay:

-

Seed cells in a 96-well plate and treat as described for the MTT assay.

-

Add a luminogenic caspase 3/7 substrate to each well.

-

Incubate at room temperature to allow for caspase cleavage of the substrate.

-

Measure the luminescence using a luminometer. The luminescence signal is proportional to the caspase 3/7 activity.

The following workflow diagram illustrates a typical experimental setup for evaluating the synergistic effects of this compound and cisplatin.

In Vivo Studies

While in vitro data are compelling, in vivo studies are crucial to validate the therapeutic potential of this compound. To date, published in vivo efficacy studies specifically using this compound are limited. However, a study on a similar E6 inhibitor, 3'-hydroxygambogic acid (GA-OH), in an HPV-positive head and neck cancer xenograft model demonstrated that the combination with cisplatin significantly reduced tumor growth compared to cisplatin alone, providing a strong rationale for similar in vivo investigations with this compound[6].

A proposed experimental design for an in vivo study of this compound is outlined below.

Xenograft Mouse Model Protocol

Animal Model:

-

Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor xenografts.

Tumor Implantation:

-

HPV-positive cancer cells (e.g., SiHa or UM-SCC-47) are harvested and resuspended in a suitable medium (e.g., Matrigel).

-

The cell suspension is subcutaneously injected into the flank of the mice.

-

Tumor growth is monitored regularly using calipers.

Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups:

-

Vehicle control

-

This compound alone

-

Cisplatin alone

-

This compound and Cisplatin combination

-

-

This compound is administered (e.g., intraperitoneally or orally) on a predetermined schedule.

-

Cisplatin is administered (e.g., intraperitoneally) as per established protocols.

-

Tumor volume and body weight are measured throughout the study to assess efficacy and toxicity.

Endpoint Analysis:

-

At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for p53 and cleaved caspase 3).

Future Directions and Conclusion

The existing preclinical evidence strongly supports the therapeutic potential of this compound as a targeted agent for HPV-positive cancers. Its ability to inhibit the E6 oncoprotein and restore critical tumor suppressor and apoptotic pathways provides a solid foundation for its further development.

Key future research directions should include:

-

Comprehensive in vivo studies: Rigorous evaluation of this compound's efficacy and safety in various HPV-positive cancer xenograft and patient-derived xenograft (PDX) models is essential.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for optimizing dosing and delivery.

-

Combination therapy optimization: Further investigation into the synergistic effects of this compound with a broader range of chemotherapeutic agents and targeted therapies is warranted.

-

Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound-based therapies will be critical for its clinical translation.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Flavonol and imidazole derivatives block HPV16 E6 activities and reactivate apoptotic pathways in HPV⁺ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbi.umons.ac.be [orbi.umons.ac.be]

- 4. Flavonol and imidazole derivatives block HPV16 E6 activities and reactivate apoptotic pathways in HPV+ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Spinacine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of spinacine derivatives, a class of compounds with significant potential in neuroscience and drug discovery due to their structural resemblance to the neurotransmitter histamine and their potential as modulators of various neurological targets, including GABA receptors. The following sections detail synthetic methodologies, quantitative data on their biological activity, and relevant signaling pathways.

Introduction to this compound and its Derivatives